

Physical and chemical properties of 1-(N-morpholino)cyclohex-1-ene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Morpholine, 4-(1-cyclohexen-1-yl)-

Cat. No.: B147254

[Get Quote](#)

An In-depth Technical Guide to 1-(N-morpholino)cyclohex-1-ene

This technical guide provides a comprehensive overview of the physical, chemical, and reactive properties of 1-(N-morpholino)cyclohex-1-ene, a versatile intermediate in organic synthesis. The information is intended for researchers, scientists, and professionals in drug development and materials science.

Chemical Identity and Physical Properties

1-(N-morpholino)cyclohex-1-ene, also known as N-(1-Cyclohexen-1-yl)morpholine, is a cyclic enamine.^[1] It is a colorless to light yellow or light orange liquid with a distinct amine-like odor.^{[2][3][4][5]} This compound is recognized for its utility as a building block in the synthesis of complex organic molecules.^[5]

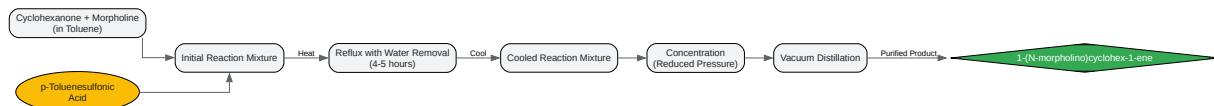
Table 1: Physical and Chemical Properties of 1-(N-morpholino)cyclohex-1-ene

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₇ NO	[2][5][6]
Molecular Weight	167.25 g/mol	[2][5][7]
CAS Number	670-80-4	[2][5]
Appearance	Clear, colorless to light yellow/orange liquid	[2][4][5]
Density	0.995 - 1.02 g/mL at 25 °C	[2][5]
Boiling Point	118-120 °C at 10 mm Hg	[2][3]
Refractive Index (n ²⁰ /D)	1.510 - 1.524	[2][5]
Flash Point	155 °F (68.3 °C)	[2][8][9]
Purity	>97.0% (GC)	[4][5]
Storage Conditions	0 - 8 °C, under inert gas, protected from moisture	[2][5][10]

Synthesis and Experimental Protocols

1-(N-morpholino)cyclohex-1-ene is commonly synthesized via the condensation reaction of cyclohexanone and morpholine, catalyzed by an acid such as p-toluenesulfonic acid. This reaction is a general method for preparing enamines from secondary aliphatic amines and cyclohexanone or cyclopentanone.[11]

Experimental Protocol: Synthesis of 1-(N-morpholino)cyclohex-1-ene[2][3][11]


- Reactants and Catalyst:

- Cyclohexanone (1.0 eq.)
- Morpholine (1.2 eq.)
- p-Toluenesulfonic acid (0.016 eq.)
- Anhydrous Toluene (solvent)

- Procedure:

- To a solution of morpholine in anhydrous toluene, add cyclohexanone.
- Add the catalyst, p-toluenesulfonic acid, to the mixture.
- Heat the reaction mixture to reflux for 4 to 5 hours, using a Dean-Stark apparatus or a water separator to remove the water formed during the reaction.[11] An excess of morpholine is used as a considerable amount dissolves in the separated water.[11]
- After the reaction is complete (indicated by the cessation of water separation), cool the solution to room temperature.[2][3][11]
- Concentrate the reaction mixture under reduced pressure to remove the toluene.[2][3]
- The crude product is then purified by vacuum distillation to yield 1-(N-morpholino)cyclohex-1-ene as a colorless liquid.[11] The typical yield is between 72% and 85%. [2][3][11]

Note: The product is susceptible to hydrolysis, so exposure to moisture should be minimized.
[11]

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for 1-(N-morpholino)cyclohex-1-ene.

Chemical Reactivity and Applications

1-(N-morpholino)cyclohex-1-ene is a valuable intermediate due to the reactivity of the enamine functional group. It serves as a nucleophile and is used in various synthetic transformations.

- **Alkylation and Acylation:** Enamines derived from cyclohexanones are excellent substrates for alkylation by alkyl halides or electrophilic olefins.[11] Subsequent hydrolysis of the alkylated enamine provides a reliable route to α -monoalkylcyclohexanones.[11] The compound also undergoes C-acylation.[12]
- **Precursor to Heterocyclic Compounds:** This enamine is an important precursor for synthesizing various heterocyclic compounds, such as pyridines and quinolines.[1]
- **Nucleophilic Addition:** The cyclohexene ring is susceptible to nucleophilic addition reactions, which can be used to introduce additional functional groups and construct more complex molecular structures.[1]
- **Formation of Imines and Enamines:** The compound's reactivity is central to nucleophilic addition reactions with amines, leading to the formation of imines and enamines.[1]
- **Industrial Applications:** Beyond laboratory synthesis, it is used in the agrochemical and cosmetics industries.[2][3] It also finds application as a solvent, a corrosion inhibitor, and a component in lubricants.[2][3] In materials science, it has been used in the formulation of specialty polymers and coatings to enhance durability.[5]

Spectroscopic Data

Spectroscopic data for 1-(N-morpholino)cyclohex-1-ene is available through various chemical databases. This includes ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry data, which are crucial for structure confirmation and purity assessment.[6][13]

Safety and Handling

1-(N-morpholino)cyclohex-1-ene is considered a hazardous substance and requires careful handling.[10][14]

Table 2: GHS Hazard Information

Hazard Class	Hazard Statement	Precautionary Statements (selected)
Skin Irritation (Category 2)	H315: Causes skin irritation	P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of water. [7] [9] [10]
Eye Irritation (Category 2)	H319: Causes serious eye irritation	P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [7] [9] [10]
Specific Target Organ Toxicity (Single Exposure, Category 3)	H335: May cause respiratory irritation	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. [7] [9]

Handling Recommendations:

- Work in a well-ventilated area or under a fume hood.[\[10\]](#)
- Avoid contact with skin, eyes, and clothing.[\[10\]](#)
- Keep away from heat, sparks, and open flames.[\[10\]](#)
- Store in a refrigerator under an inert atmosphere, protected from moisture.[\[10\]](#)
- Use appropriate personal protective equipment (PPE), including gloves and safety glasses.[\[9\]](#)[\[10\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [fiveable.me](#) [fiveable.me]
- 2. N-(1-Cyclohexen-1-yl)morpholine | 670-80-4 [[chemicalbook.com](#)]
- 3. N-(1-Cyclohexen-1-yl)morpholine CAS#: 670-80-4 [[m.chemicalbook.com](#)]
- 4. 1-Morpholino-1-cyclohexene | [CymitQuimica](#) [cymitquimica.com]
- 5. [chemimpex.com](#) [chemimpex.com]
- 6. Morpholine, 4-(1-cyclohexen-1-yl)- [[webbook.nist.gov](#)]
- 7. Morpholine, 4-(1-cyclohexen-1-yl)- | C10H17NO | CID 69589 - PubChem [[pubchem.ncbi.nlm.nih.gov](#)]
- 8. 1-Morpholino-1-cyclohexene | CAS#:670-80-4 | [Chemsoc](#) [chemsoc.com]
- 9. [echemi.com](#) [echemi.com]
- 10. [tcichemicals.com](#) [tcichemicals.com]
- 11. Organic Syntheses Procedure [[orgsyn.org](#)]
- 12. [researchgate.net](#) [researchgate.net]
- 13. N-(1-Cyclohexen-1-yl)morpholine(670-80-4) 1H NMR [[m.chemicalbook.com](#)]
- 14. [datasheets.scbt.com](#) [datasheets.scbt.com]
- To cite this document: BenchChem. [Physical and chemical properties of 1-(N-morpholino)cyclohex-1-ene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b147254#physical-and-chemical-properties-of-1-n-morpholino-cyclohex-1-ene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com